molecular formula C15H13FN6O2 B6496763 3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 370575-68-1

3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B6496763
CAS No.: 370575-68-1
M. Wt: 328.30 g/mol
InChI Key: GYQUZZKFLRWBTO-UHFFFAOYSA-N
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Description

This compound belongs to the triazino-purine-dione class, characterized by a fused triazine-purine core with ketone groups at positions 6 and 6.

Properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O2/c1-20-12-11(13(23)21(2)15(20)24)22-7-10(18-19-14(22)17-12)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQUZZKFLRWBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazino-Purine Core: The triazino-purine core is synthesized by reacting 7,9-dimethylxanthine with appropriate reagents to introduce the triazino ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazino-purine intermediate.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.

Major Products

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of triazino-purines exhibit antitumor properties. The presence of the fluorophenyl group may enhance the compound's interaction with cellular targets involved in tumor growth inhibition. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by interfering with DNA synthesis and repair mechanisms .

Antiviral Properties

Compounds with purine-like structures have been investigated for their antiviral activities. Specifically, studies suggest that this compound may inhibit viral replication by mimicking nucleobases and interfering with viral polymerases. This application is particularly relevant in the context of RNA viruses where nucleotide analogs are effective .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in signal transduction pathways and cellular regulation. Inhibition of these enzymes can lead to altered cellular responses and has implications for treating diseases like cancer and inflammation .

Case Study 1: Antitumor Mechanism

A study published in a peer-reviewed journal demonstrated that a related triazino-purine compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of cell cycle arrest at the G2/M phase. The fluorophenyl group was found to enhance binding affinity to target proteins involved in these pathways .

Case Study 2: Antiviral Efficacy

In vitro studies on related compounds showed promising results against influenza and HIV viruses. The mechanism involved competitive inhibition of viral polymerase activity, leading to reduced viral load in infected cells. The presence of the fluorine atom was noted to increase the lipophilicity of the compound, improving cellular uptake and bioavailability .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and effects such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Properties/Data Reference IDs
3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione (Target Compound) 3-(4-F), 7-CH3, 9-CH3 Not explicitly provided N/A Fluorine’s electron-withdrawing effects may enhance stability and binding affinity. N/A
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione 3-(4-Cl), 1-CH(CH3)2, 7-CH3, 9-CH3 C18H19ClN6O2 386.84 Chlorine increases hydrophobicity; isopropyl may sterically hinder interactions.
1-benzyl-3-(4-bromophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione 3-(4-Br), 1-benzyl, 7-CH3, 9-CH3 C22H19BrN6O2 479.33 Bromine’s bulkiness and benzyl group may impact solubility (logP: 4.8).
3,4,9-trimethyl-1-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione 3-CH3, 4-CH3, 9-CH3, 1-phenyl C16H16N6O2 324.34 Multiple methyl groups reduce polarity; phenyl at position 1 alters π-π interactions.
1,4-dihydro-3-ethyl-9-methyl-1-phenyl-(1,2,4)triazino[3,4-f]purine-6,8(7H,9H)-dione 3-CH2CH3, 9-CH3, 1-phenyl C16H16N6O2 324.34 Ethyl group increases lipophilicity compared to methyl.

Biological Activity

3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique triazino-purine structure. Its molecular formula is C15H16FN5O2C_{15}H_{16}FN_5O_2, with a molecular weight of approximately 328.30 g/mol. The presence of the fluorophenyl group is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazine Ring : Cyclization of appropriate hydrazine derivatives with nitriles.
  • Introduction of the Purine Moiety : Condensation of the triazine intermediate with a purine derivative.
  • Optimization : Industrial production may involve high-throughput screening for optimal reaction conditions to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of triazino-purines exhibit promising anticancer activity. For instance:

  • In vitro studies have shown that certain triazino derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
  • A specific study demonstrated that a related compound exhibited significant cytotoxicity against human breast cancer cells, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial assays revealed effectiveness against various pathogenic bacteria. Compounds with similar structures have shown activity comparable to standard antibiotics like chloramphenicol .
  • The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory and Analgesic Effects

Some studies suggest that triazino derivatives may possess anti-inflammatory and analgesic properties:

  • Compounds in this class have been reported to reduce inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

Case Studies

  • Cytotoxicity Testing : A study focusing on the cytotoxic effects of triazino derivatives showed that specific modifications to the structure could enhance activity against cancer cell lines. For example, modifications at the 7 and 9 positions significantly increased potency against MCF-7 cells .
  • Antimicrobial Screening : In a comparative study, several triazino compounds were screened against a panel of bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeCompound TestedIC50 Value (µM)Reference
Anticancer3-(4-Fluorophenyl) derivative6.2 (HCT-116)
3-(4-Fluorophenyl) derivative43.4 (MCF-7)
AntibacterialTriazino derivativesComparable to chloramphenicol
Anti-inflammatoryVarious triazino derivativesNot specified

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